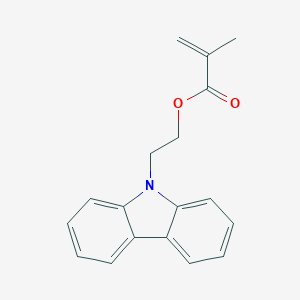

2-(9H-Carbazol-9-yl)ethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRXBGQWYLIHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-07-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70364924 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15657-91-7 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(9H-Carbazol-9-yl)ethyl methacrylate (CbzEMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the monomer 2-(9H-Carbazol-9-yl)ethyl methacrylate (CbzEMA), a valuable building block in the development of advanced polymers for a range of applications, including organic electronics and drug delivery systems. This document details the synthetic pathway, experimental protocols, and characterization of the target compound and its intermediate.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the N-alkylation of 9H-carbazole with a suitable 2-haloethanol, most commonly 2-bromoethanol, to yield the intermediate N-(2-hydroxyethyl)carbazole. The subsequent step is the esterification of this intermediate with methacryloyl chloride in the presence of a base to afford the final monomer product.

Diagram of the Synthesis Pathway for CbzEMA

A Comprehensive Technical Guide to the Chemical Properties of Poly(2-(9H-Carbazol-9-yl)ethyl methacrylate) (PCzEMA)

For Researchers, Scientists, and Professionals in Materials Science and Organic Electronics

Introduction

Poly(2-(9H-Carbazol-9-yl)ethyl methacrylate), commonly abbreviated as PCzEMA, is a polymer of significant interest in the field of organic electronics. Its unique chemical structure, featuring a carbazole moiety pendent to a polymethacrylate backbone, imparts desirable optoelectronic properties. The carbazole group is a well-known hole-transporting unit, making PCzEMA a promising material for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. This technical guide provides an in-depth overview of the core chemical properties of PCzEMA, including its synthesis, thermal stability, optical characteristics, and electrochemical behavior. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Chemical Structure and Synthesis

The chemical structure of PCzEMA consists of a repeating methacrylate unit with a 2-(9H-Carbazol-9-yl)ethyl side chain. This structure is systematically designed to combine the excellent film-forming properties and processability of the polymethacrylate backbone with the advantageous electronic properties of the carbazole pendant group.

Synthesis of the Monomer: this compound

The synthesis of the this compound monomer is a crucial first step. A common synthetic route involves a two-step process starting from carbazole.

Experimental Protocol: Monomer Synthesis

-

Synthesis of 2-(9H-Carbazol-9-yl)ethanol: In a round-bottom flask, carbazole is reacted with 2-bromoethanol in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol/water. The reaction mixture is typically refluxed overnight. After cooling, the product is extracted, washed, and purified by recrystallization or column chromatography.

-

Esterification to form this compound: The synthesized 2-(9H-Carbazol-9-yl)ethanol is then reacted with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C) to prevent unwanted side reactions. The reaction mixture is stirred for several hours, followed by washing with dilute acid and brine, drying over an anhydrous salt (e.g., MgSO₄), and solvent removal under reduced pressure. The final monomer is purified by column chromatography.

Polymerization of this compound

PCzEMA can be synthesized through various polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly advantageous as they allow for precise control over the polymer's molecular weight and dispersity.

Experimental Protocol: RAFT Polymerization of PCzEMA

-

Reaction Setup: A solution of the this compound monomer, a RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., toluene or 1,4-dioxane) is prepared in a Schlenk flask.

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 70-90 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Purification: The polymerization is quenched by rapid cooling in an ice bath and exposure to air. The polymer is then precipitated in a non-solvent, such as methanol, filtered, and dried under vacuum to yield the final PCzEMA product.

Physicochemical Properties

The physicochemical properties of PCzEMA are summarized in the table below. These properties can be tuned by varying the molecular weight and polydispersity of the polymer, which is achievable through controlled polymerization techniques.

| Property | Value | Method of Determination |

| Molecular Weight (Mₙ) | Varies with synthesis conditions | GPC |

| Polydispersity Index (PDI) | Typically < 1.3 (for RAFT) | GPC |

| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | Visual Inspection |

Thermal Properties

The thermal stability of PCzEMA is a critical parameter for its application in electronic devices, as it determines the material's durability and operational lifetime. The thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Property | Value | Method of Determination |

| Glass Transition Temperature (T₉) | ~118 °C[1] | DSC |

| Decomposition Temperature (Tₔ) | > 300 °C (typical for polymethacrylates) | TGA |

Experimental Protocol: Thermal Analysis

-

Thermogravimetric Analysis (TGA): A small sample of PCzEMA is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): A sample is sealed in an aluminum pan and subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. The glass transition temperature is determined from the inflection point in the heat flow curve during the second heating scan.

Optical Properties

The optical properties of PCzEMA are primarily governed by the electronic transitions within the carbazole moiety. These properties are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.

| Property | Value | Method of Determination |

| UV-Vis Absorption (λₘₐₓ) | ~340 nm (in thin film)[2] | UV-Vis Spectroscopy |

| Photoluminescence (λₑₘ) | ~490 nm (in thin film, excitation at 340 nm)[2] | Photoluminescence Spectroscopy |

Experimental Protocol: Optical Spectroscopy

-

UV-Vis Absorption Spectroscopy: A thin film of PCzEMA is prepared by spin-coating a polymer solution onto a quartz substrate. The absorption spectrum is then recorded using a UV-Vis spectrophotometer.

-

Photoluminescence (PL) Spectroscopy: The same thin film sample is excited with a monochromatic light source (e.g., at the absorption maximum). The emitted light is collected and analyzed by a spectrofluorometer to obtain the photoluminescence spectrum.

Electrochemical Properties

The electrochemical properties of PCzEMA, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding its charge injection and transport characteristics in electronic devices. These properties are typically determined by cyclic voltammetry (CV). The hole mobility is another key parameter for hole-transporting materials.

| Property | Value | Method of Determination |

| HOMO Energy Level | -5.39 eV (for the monomer)[3][4] | Cyclic Voltammetry |

| LUMO Energy Level | -1.94 eV (for the monomer)[3][4] | Cyclic Voltammetry |

| Hole Mobility | 5.9 x 10⁻⁷ cm²/V·s[3][4] to 10⁻⁴ cm²/V·s | Time-of-Flight (ToF) |

Experimental Protocol: Cyclic Voltammetry

-

Electrode Preparation: A thin film of PCzEMA is deposited onto a working electrode (e.g., a glassy carbon or platinum electrode) by drop-casting or spin-coating.

-

Electrochemical Cell Setup: A three-electrode electrochemical cell is assembled with the PCzEMA-coated working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The cell is filled with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile). The potential of the working electrode is then swept linearly with time, and the resulting current is measured.

-

Data Analysis: The onset oxidation and reduction potentials are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels relative to the vacuum level, often using ferrocene as an internal standard.

Visualizations

Logical Relationship of Chemical Properties and Characterization

Caption: Workflow from synthesis to characterization of PCzEMA.

Experimental Workflow for PCzEMA Synthesis and Characterization

Caption: Step-by-step experimental workflow for PCzEMA.

Conclusion

Poly(this compound) is a versatile polymer with a compelling combination of properties that make it highly suitable for applications in organic electronics. Its well-defined synthesis through controlled radical polymerization techniques like RAFT allows for the fine-tuning of its molecular weight and, consequently, its physical and electronic properties. The high glass transition temperature indicates good thermal stability, which is essential for device longevity. The characteristic UV-Vis absorption and photoluminescence in the visible range, coupled with its excellent hole-transporting properties, underscore its potential as an active material in a variety of optoelectronic devices. This guide provides a solid foundation for researchers and scientists to understand and further explore the potential of PCzEMA in advancing the field of organic electronics.

References

In-Depth Technical Guide to the Molecular Weight and Purity Analysis of 2-(9H-Carbazol-9-yl)ethyl Methacrylate

This guide provides a comprehensive overview of the analytical methodologies for determining the molecular weight and purity of 2-(9H-Carbazol-9-yl)ethyl methacrylate (CzEMA), a key monomer in the development of advanced polymers for optoelectronic applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual workflows to elucidate the analytical processes.

Compound Identification and Properties

This compound is a vinyl monomer featuring a carbazole moiety, which imparts desirable photophysical and electronic properties to its corresponding polymer. Accurate determination of its molecular weight and purity is paramount for ensuring the reproducibility and performance of the resulting materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | CzEMA, 9H-Carbazole-9-ethyl methacrylate | [1] |

| CAS Number | 15657-91-7 | [2][3] |

| Molecular Formula | C₁₈H₁₇NO₂ | [4] |

| Molecular Weight | 279.33 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 72.7-79.4 °C | [3] |

| Purity (typical) | ≥95% or ≥99% | [1][5] |

Experimental Protocols for Purity Analysis

A multi-faceted approach employing various analytical techniques is essential for a thorough assessment of CzEMA purity. This includes chromatographic, spectroscopic, and thermal analysis methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice for carbazole derivatives. A starting point could be an isocratic elution with 80:20 (v/v) acetonitrile:water.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the carbazole chromophore has strong absorbance, typically around 293 nm, 324 nm, or 337 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Sample Preparation: Accurately weigh approximately 10 mg of CzEMA and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct method for purity determination by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a region of the spectrum free from any signals of the analyte. Maleic acid or 1,4-dinitrobenzene are potential candidates.

-

Sample Preparation:

-

Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into an NMR tube.

-

Accurately weigh a corresponding amount of CzEMA (e.g., 20-30 mg) and add it to the same NMR tube.

-

Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. This is critical for accurate integration.

-

Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Data Analysis: The purity of CzEMA (Purity_CzEMA) is calculated using the following formula:

Purity_CzEMA (%) = (I_CzEMA / I_IS) * (N_IS / N_CzEMA) * (MW_CzEMA / MW_IS) * (m_IS / m_CzEMA) * Purity_IS (%)

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

Table 2: Representative ¹H NMR Spectral Data for CzEMA

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Carbazole aromatic protons | 7.2-8.1 | m |

| Methacrylate vinyl protons | 5.5, 6.1 | s |

| -O-CH₂- | ~4.5 | t |

| -N-CH₂- | ~4.4 | t |

| -CH₃ | ~1.9 | s |

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS) for Impurity Profiling

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for identifying and characterizing impurities.

Experimental Protocol (GC-MS):

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Column: A low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points. A typical program might start at 50-100 °C and ramp up to 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Analysis: The resulting mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification. High-resolution MS can provide accurate mass measurements to help determine the elemental composition of unknown impurities.[7]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability and phase behavior of CzEMA. While primarily used for the characterization of the resulting polymer, they can also provide insights into the purity of the monomer.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of volatile impurities.

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Pan: Platinum or alumina pan.

-

Sample Size: 5-10 mg.

-

Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min).

Data Analysis: The onset of decomposition temperature indicates the thermal stability of the monomer. The presence of significant mass loss at temperatures below the decomposition temperature may suggest the presence of volatile impurities or residual solvent.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and the detection of thermal transitions.

Experimental Protocol:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Pan: Hermetically sealed aluminum pans.

-

Sample Size: 2-5 mg.

-

Atmosphere: Inert atmosphere, such as nitrogen.

-

Temperature Program: A heat-cool-heat cycle is typically employed. For example, heat from 25 °C to 100 °C, cool to 0 °C, and then reheat to 100 °C, all at a heating/cooling rate of 10 °C/min.

Data Analysis: The melting point is determined from the peak of the endothermic transition in the second heating cycle. A broad melting peak or the presence of multiple transitions can indicate the presence of impurities. The glass transition temperature (Tg) of the corresponding polymer, poly(this compound), has been reported to be around 118 °C.[2]

Table 3: Summary of Analytical Techniques for CzEMA Analysis

| Technique | Information Provided | Key Experimental Parameters |

| HPLC | Quantitative purity, detection of non-volatile impurities | C18 column, Acetonitrile/Water mobile phase, UV detection |

| qNMR | Absolute purity, structural confirmation | High-resolution NMR, deuterated solvent, internal standard |

| GC-MS | Identification of volatile and semi-volatile impurities | Capillary column, temperature programming, EI ionization |

| TGA | Thermal stability, presence of volatile impurities | Inert atmosphere, controlled heating rate |

| DSC | Melting point, phase transitions, thermal history | Inert atmosphere, heat-cool-heat cycle |

Conclusion

The comprehensive analysis of this compound requires the synergistic use of multiple analytical techniques. While HPLC and qNMR are the primary methods for quantifying purity, GC-MS is essential for identifying potential process-related impurities and degradation products. Thermal analysis by TGA and DSC provides valuable information on the thermal stability and phase purity of the monomer. By following the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of CzEMA, a critical component in the advancement of novel materials.

References

- 1. synchem.de [synchem.de]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 15657-91-7 [chemicalbook.com]

- 4. PubChemLite - this compound (C18H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. azom.com [azom.com]

A Comprehensive Technical Guide to the Thermal Properties of Poly(2-(9H-Carbazol-9-yl)ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal characteristics of poly(2-(9H-Carbazol-9-yl)ethyl methacrylate) (PCzEMA), a polymer of significant interest in various advanced applications due to its unique electronic and optical properties. Understanding the thermal behavior of PCzEMA is critical for its processing, long-term stability, and performance in devices. This document outlines key thermal properties, detailed experimental methodologies for their determination, and a logical workflow for thermal analysis.

Core Thermal Properties

The thermal stability and phase transitions of a polymer are crucial parameters that dictate its application window and processing conditions. For poly(this compound), the key thermal properties are its glass transition temperature (Tg) and its thermal decomposition profile.

Data Presentation

The quantitative thermal properties of poly(this compound) are summarized in the table below.

| Thermal Property | Value | Method of Determination |

| Glass Transition Temperature (Tg) | 118 °C (onset) | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | Data not available in searched literature. However, poly(alkyl methacrylates) generally undergo thermal degradation at elevated temperatures, primarily through depolymerization to the corresponding monomer.[1] The decomposition temperature is typically determined by Thermogravimetric Analysis (TGA). | Thermogravimetric Analysis (TGA) |

Experimental Protocols

Accurate determination of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for characterizing the thermal behavior of polymers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This method is ideal for determining the glass transition temperature, a characteristic property of amorphous and semi-crystalline polymers.[3]

Methodology:

-

Sample Preparation: A small amount of the poly(this compound) sample, typically between 5 and 10 mg, is accurately weighed and hermetically sealed in an aluminum DSC pan.[2]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

-

Experimental Conditions:

-

Heating and Cooling Rate: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min or 20 °C/min.[2]

-

Temperature Program: A common procedure involves an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan from which the Tg is determined. A typical temperature range would be from ambient temperature to a temperature above the expected Tg, for instance, 25 °C to 150 °C for PCzEMA.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg can be determined as the onset temperature, midpoint temperature, or inflection point of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is essential for determining the thermal stability of a polymer and its decomposition profile.[4][6]

Methodology:

-

Sample Preparation: A small sample of poly(this compound), typically 5-10 mg, is placed in a tared TGA pan, commonly made of platinum or alumina.

-

Instrument Setup: The TGA instrument, which includes a high-precision microbalance and a programmable furnace, is calibrated for mass and temperature.[4]

-

Experimental Conditions:

-

Heating Rate: The sample is heated at a constant rate, for example, 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).[6]

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study the intrinsic thermal stability of the polymer. An oxidizing atmosphere (air) can also be used to investigate oxidative degradation.[4]

-

Purge Gas Flow Rate: A constant flow of the purge gas is maintained throughout the experiment.

-

-

Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment are key parameters obtained from this analysis.

Mandatory Visualization

Experimental Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of a polymer like poly(this compound).

Caption: Workflow for Polymer Thermal Analysis.

References

- 1. polychemistry.com [polychemistry.com]

- 2. infinitalab.com [infinitalab.com]

- 3. smithers.com [smithers.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. eng.uc.edu [eng.uc.edu]

- 6. setaramsolutions.com [setaramsolutions.com]

Spectroscopic Characterization of 2-(9H-Carbazol-9-yl)ethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(9H-Carbazol-9-yl)ethyl methacrylate, a monomer of significant interest in the development of advanced materials for drug delivery, organic electronics, and other biomedical applications. This document outlines the expected spectroscopic signatures based on ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis analyses, and provides detailed experimental protocols for these characterization techniques.

Molecular Structure

The foundational step in the characterization of any molecule is the clear understanding of its structure. The diagram below illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow

The synthesis of this compound typically involves a two-step process, starting with the N-alkylation of carbazole followed by esterification. The logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the synthesis and characterization.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic characterization of this compound. These values are based on the analysis of its constituent functional groups and data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 2H | Aromatic protons (H-4, H-5) |

| ~7.50 | d | 2H | Aromatic protons (H-1, H-8) |

| ~7.40 | t | 2H | Aromatic protons (H-2, H-7) |

| ~7.20 | t | 2H | Aromatic protons (H-3, H-6) |

| ~6.10 | s | 1H | Vinylic proton (=CH₂) |

| ~5.55 | s | 1H | Vinylic proton (=CH₂) |

| ~4.60 | t | 2H | N-CH₂- |

| ~4.40 | t | 2H | -O-CH₂- |

| ~1.90 | s | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Carbonyl carbon (C=O) |

| ~140.0 | Aromatic carbons (C-4a, C-4b) |

| ~136.0 | Vinylic carbon (=C(CH₃)) |

| ~126.0 | Vinylic carbon (=CH₂) |

| ~125.8 | Aromatic carbons (C-4, C-5) |

| ~123.0 | Aromatic carbons (C-1, C-8) |

| ~120.0 | Aromatic carbons (C-2, C-7) |

| ~109.0 | Aromatic carbons (C-3, C-6) |

| ~63.0 | -O-CH₂- |

| ~41.0 | N-CH₂- |

| ~18.0 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Ester |

| ~1640 | C=C stretch | Vinylic |

| ~1600, 1480, 1450 | C=C stretch | Aromatic ring |

| ~1290 | C-O stretch | Ester |

| ~1160 | C-N stretch | Carbazole |

| ~750 | C-H bend | Aromatic (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λ_max) nm | Solvent | Electronic Transition |

| ~293, 329, 343 | Dichloromethane | π → π* transitions of the carbazole moiety |

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the synthesized compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Integrate the ¹H NMR signals and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic absorption properties of the molecule, particularly the π-conjugated carbazole system.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or acetonitrile).

-

Solution Preparation:

-

Prepare a stock solution of the compound with a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) by serial dilution of the stock solution for analysis.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from each spectroscopic technique to elucidate the final structure of the molecule.

Caption: Workflow of structural elucidation using multiple spectroscopic techniques.

An In-depth Technical Guide on 2-(9H-Carbazol-9-yl)ethyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on 2-(9H-Carbazol-9-yl)ethyl methacrylate, a compound of interest in materials science and potentially in drug development due to the versatile properties of the carbazole moiety. This document provides a detailed overview of its chemical and physical properties, a proposed experimental protocol for its synthesis and purification, and a logical workflow for its preparation.

It is important to note that as of the latest literature review, a definitive single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases. Consequently, this guide will focus on the known properties and a robust, literature-derived synthesis protocol.

Chemical and Physical Properties

This compound is a solid compound with properties that make it suitable for various applications, including the development of organic light-emitting diodes (OLEDs) and other photoelectric materials.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₇NO₂ | [2] |

| Molecular Weight | 279.33 g/mol | [1] |

| CAS Number | 15657-91-7 | [3] |

| Melting Point | 72.7-79.4 °C | [3] |

| Boiling Point | 397.1±34.0 °C (Predicted) | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [1] |

| InChI | InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | [2] |

| SMILES | CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: first, the synthesis of the precursor alcohol, 9H-Carbazole-9-ethanol, followed by its esterification with methacryloyl chloride.

Step 1: Synthesis of 9H-Carbazole-9-ethanol

This procedure is based on the N-alkylation of carbazole.

Materials:

-

Carbazole

-

2-Chloroethanol or 2-Bromoethanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Toluene or Dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride), optional[4]

-

Distilled water

-

Ethanol or Methanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve carbazole in toluene.

-

Add powdered potassium hydroxide and a phase-transfer catalyst (if used).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 2-chloroethanol or 2-bromoethanol to the reaction mixture.

-

Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Wash the filtrate with distilled water to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol or methanol to obtain pure 9H-Carbazole-9-ethanol.

Step 2: Synthesis of this compound

This procedure involves the esterification of the synthesized alcohol.

Materials:

-

9H-Carbazole-9-ethanol (from Step 1)

-

Methacryloyl chloride

-

Triethylamine or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-Carbazole-9-ethanol in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Add triethylamine or pyridine to the solution as a base and acid scavenger.

-

Slowly add methacryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) to obtain pure this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis of this compound.

Signaling Pathways and Logical Relationships

As the crystal structure of this compound has not been determined, there is no experimental data on its specific interactions in biological systems or its influence on signaling pathways that would be dependent on its solid-state conformation. Research in this area would first require the successful growth of single crystals and their structural elucidation.

The logical relationship for any potential structure-activity relationship study would follow the workflow below.

Caption: Workflow for Structure-Activity Relationship Studies.

References

In-Depth Technical Guide: Health and Safety Data for 2-(9H-Carbazol-9-yl)ethyl Methacrylate

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of 2-(9H-Carbazol-9-yl)ethyl methacrylate. The table below summarizes the available information.

| Property | Value | Source |

| CAS Number | 15657-91-7 | ChemicalBook[1], P&S Chemicals[2] |

| Molecular Formula | C18H17NO2 | P&S Chemicals[2], ChemTik[3] |

| Molecular Weight | 279.33 g/mol | ChemTik[3] |

| Melting Point | 72.7-79.4 °C (lit.) | ChemicalBook[1] |

| Synonyms | 2-Carbazol-9-ylethyl 2-methylprop-2-enoate, 9H-Carbazole-9-ethylmethacrylate | P&S Chemicals[2] |

Hazard Identification and Classification

A complete GHS classification for this compound is not available. However, based on the hazard profile of the structurally analogous compound, 2-(9H-Carbazol-9-yl)ethyl acrylate (CAS No. 6915-68-0), the following hazards can be anticipated. This information should be treated as indicative and not as a formal classification.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects | GHS09 (Environment) |

Data extrapolated from 2-(9H-Carbazol-9-yl)ethyl acrylate[4]

Toxicological Information

No specific toxicological studies on this compound were identified. The toxicological profile can be inferred from the constituent parts of the molecule: the carbazole moiety and the methacrylate group.

3.1. Carbazole Moiety

The carbazole functional group is present in many biologically active molecules. Research on various carbazole derivatives has indicated a range of potential biological effects:

-

Cytotoxicity: Several studies have shown that carbazole derivatives can exhibit cytotoxic effects against various cancer cell lines.[5][6] This suggests that the carbazole part of the molecule could interact with cellular components.

-

Antimicrobial Activity: Some carbazole derivatives have demonstrated antimicrobial properties.[7]

-

Neuroactivity: Depending on the specific substitutions, carbazole derivatives have been investigated for both neuroprotective and potential neurotoxic effects.[8]

It is important to note that these are general findings for a broad class of compounds, and the specific activity of this compound has not been determined.

3.2. Methacrylate Group

Methacrylate esters are known to have the following toxicological properties:

-

Skin Sensitization: Methacrylates are recognized as potential skin sensitizers, which can lead to allergic contact dermatitis upon repeated exposure.

-

Irritation: As indicated for the acrylate analogue, methacrylate esters can be irritating to the skin, eyes, and respiratory system.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard OECD guidelines are typically followed for the safety evaluation of chemicals. These would include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)

-

Mutagenicity: OECD Test Guideline 471 (Ames Test)

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following safe handling procedures and personal protective equipment are recommended.

5.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols can be generated, use a NIOSH-approved respirator with an appropriate cartridge.

5.3. Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition.

Visualizations

General Safe Handling Workflow

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Potential Biological Interaction Pathways

Caption: A conceptual diagram illustrating the potential for biological interactions based on the compound's constituent functional groups.

References

- 1. This compound | 15657-91-7 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. ChemTik Products [chemtik.com]

- 4. 2-(9H-咔唑-9-基)丙烯酰酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9 H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 2-(9H-Carbazol-9-yl)ethyl methacrylate (CbzEMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the controlled synthesis of poly(2-(9H-Carbazol-9-yl)ethyl methacrylate) (PCbzEMA) via living anionic polymerization. PCbzEMA is a polymer of significant interest due to the unique photophysical and electronic properties of the carbazole moiety, making it a valuable material for applications in organic electronics, drug delivery systems, and advanced functional materials. Living anionic polymerization offers precise control over molecular weight, architecture, and dispersity, enabling the synthesis of well-defined polymers for high-performance applications.

Introduction to Anionic Polymerization of CbzEMA

Anionic polymerization of this compound (CbzEMA) allows for the synthesis of homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The success of this technique hinges on the use of high-purity reagents and stringent anaerobic and anhydrous reaction conditions to prevent premature termination of the living polymer chains.

The polymerization is typically initiated by a potent nucleophile that attacks the double bond of the methacrylate monomer. For functionalized methacrylates like CbzEMA, a bifunctional initiator such as (1,1,4,4-tetraphenylbutanediyl)dipotassium is effective. The addition of a Lewis acid, for instance, diethylzinc (Et₂Zn), can further enhance control over the polymerization by scavenging protic impurities and coordinating to the propagating enolate anion, thereby preventing side reactions.[1][2]

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound (CbzEMA) | >98% | Commercially Available | See section 2.2 for purification |

| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Commercially Available | Must be rigorously dried |

| 1,1,4,4-Tetraphenyl-1,3-butadiene | >98% | Commercially Available | Initiator precursor |

| Potassium metal | High purity | Commercially Available | Highly reactive, handle with care |

| Diethylzinc (Et₂Zn) | 1.0 M solution in hexanes | Commercially Available | Pyrophoric, handle under inert gas |

| Methanol | Anhydrous | Commercially Available | For termination |

| Argon or Nitrogen | High purity (99.999%) | N/A | For inert atmosphere |

Purification of Monomer and Solvent

2.2.1. Purification of this compound (CbzEMA)

-

Dissolve the as-received CbzEMA monomer in dry toluene.

-

Add calcium hydride (CaH₂) and stir overnight under an inert atmosphere.

-

Filter the solution to remove CaH₂.

-

Remove the toluene under reduced pressure.

-

Distill the CbzEMA monomer under high vacuum to obtain a purified, colorless liquid or white solid.

-

Store the purified monomer under an inert atmosphere at low temperature (-20 °C) until use.

2.2.2. Purification of Tetrahydrofuran (THF)

-

Pre-dry THF over sodium wire for 24 hours.

-

Reflux the pre-dried THF over a sodium-benzophenone ketyl radical indicator until a persistent deep blue or purple color is observed.

-

Distill the THF directly into the reaction flask under a high vacuum or an inert atmosphere immediately before use.

Synthesis of (1,1,4,4-Tetraphenylbutanediyl)dipotassium Initiator

This procedure should be performed in a glovebox or using Schlenk line techniques.

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add freshly cut potassium metal.

-

Add anhydrous THF to the flask.

-

Add a solution of 1,1,4,4-tetraphenyl-1,3-butadiene in anhydrous THF dropwise to the potassium dispersion with vigorous stirring.

-

The reaction mixture will turn a deep reddish-purple color, indicating the formation of the dianionic initiator.

-

Allow the reaction to stir at room temperature for several hours to ensure complete formation of the initiator.

-

The concentration of the initiator can be determined by titration.

Anionic Polymerization of CbzEMA

This procedure must be carried out under a high vacuum or in a glovebox to maintain an inert and anhydrous environment.

-

Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar and septum under a high vacuum or in a glovebox.

-

Solvent Addition: Distill the required amount of purified THF into the reactor.

-

Initiator Addition: Transfer a calculated amount of the (1,1,4,4-tetraphenylbutanediyl)dipotassium initiator solution to the reactor via a gas-tight syringe or cannula.

-

Additive Addition: Inject a molar excess of diethylzinc solution (relative to the initiator) into the reactor. The solution should be stirred for a few minutes.

-

Monomer Addition: Slowly add a solution of the purified CbzEMA monomer in anhydrous THF to the initiator solution at the desired temperature (e.g., -78 °C, achieved with a dry ice/acetone bath). The addition should be done dropwise to control the exothermicity of the reaction.

-

Polymerization: Allow the polymerization to proceed for the desired time (typically 1-4 hours) with continuous stirring. The reaction mixture will likely become more viscous as the polymer forms.

-

Termination: Quench the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the reaction mixture should disappear, indicating the termination of the living anions.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under high vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

The following table summarizes typical results expected for the living anionic polymerization of functional methacrylates. Specific data for CbzEMA may vary depending on the exact experimental conditions.

| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol , calc.) | Mₙ ( g/mol , SEC) | Đ (Mₙ/Mₙ) |

| 1 | 50 | -78 | 2 | >95 | 14,000 | 13,500 | 1.05 |

| 2 | 100 | -78 | 2 | >95 | 28,000 | 27,000 | 1.06 |

| 3 | 200 | -78 | 4 | >95 | 56,000 | 54,000 | 1.08 |

| 4 | 100 | -45 | 2 | >90 | 28,000 | 26,500 | 1.10 |

| 5 | 100 | 25 | 1 | >85 | 28,000 | 25,000 | 1.15 |

Note: This is a representative table. Actual results for CbzEMA should be determined experimentally.

Mandatory Visualizations

Anionic Polymerization Mechanism of CbzEMA

The following diagram illustrates the key steps in the anionic polymerization of CbzEMA initiated by a generic carbanionic initiator (R⁻).

Caption: Mechanism of Anionic Polymerization of CbzEMA.

Experimental Workflow for Anionic Polymerization of CbzEMA

This diagram outlines the major steps in the experimental procedure for the synthesis of PCbzEMA.

Caption: Experimental Workflow for CbzEMA Polymerization.

Characterization of PCbzEMA

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). A low dispersity (typically < 1.2) is indicative of a successful living polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the absence of monomer and impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.

Safety and Handling

-

Inert Atmosphere: All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum) and all reagents and solvents must be anhydrous.

-

Pyrophoric and Reactive Reagents: Organolithium and organozinc reagents are pyrophoric and must be handled with extreme care. Potassium metal is highly reactive with water. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

By following these detailed protocols and safety precautions, researchers can successfully synthesize well-defined poly(this compound) for a variety of advanced applications.

References

Application Notes and Protocols for 2-(9H-Carbazol-9-yl)ethyl methacrylate in OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(9H-Carbazol-9-yl)ethyl methacrylate (Cbz-EMA) and its corresponding polymer, poly(this compound) (PCbz-EMA), as a hole transporting layer (HTL) in the fabrication of solution-processed Organic Light-Emitting Diodes (OLEDs).

Introduction

Carbazole-based materials are widely recognized for their excellent hole-transporting properties, high thermal stability, and wide energy gap, making them suitable for various applications in organic electronics, including as hole transporting layers in OLEDs.[1] PCbz-EMA, a polymer derived from the Cbz-EMA monomer, offers the potential for simple solution-based processing, which is advantageous for large-area and flexible device fabrication. These application notes provide an overview of the material's properties and detailed protocols for its synthesis, polymerization, and integration into a multilayer OLED device.

Material Properties

The homopolymer of Cbz-EMA (PCE) exhibits promising characteristics for use as a hole transporting material. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Hole Mobility (at 345 kV/cm) | 5.9 x 10⁻⁷ cm²/V·s | [2] |

| Highest Occupied Molecular Orbital (HOMO) | -5.39 eV | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.94 eV | [2] |

Table 1: Key properties of the homopolymer of this compound (PCE).

The relatively high hole mobility and suitable HOMO energy level suggest that PCbz-EMA can facilitate efficient hole injection from a standard anode like Indium Tin Oxide (ITO) coated with a hole injection layer (HIL) such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), and subsequent transport to the emissive layer.

Experimental Protocols

Synthesis of this compound (Cbz-EMA) Monomer

Step 1: Synthesis of 2-(9H-Carbazol-9-yl)ethanol

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir.

-

Add 2-bromoethanol to the reaction mixture.

-

Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(9H-carbazol-9-yl)ethanol.

Step 2: Synthesis of this compound

-

Dissolve the 2-(9H-carbazol-9-yl)ethanol in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Add a base, such as triethylamine (TEA) or pyridine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add methacryloyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the final product, this compound, by column chromatography or recrystallization.

References

Application Notes and Protocols: Copolymerization of 2-(9H-Carbazol-9-yl)ethyl Methacrylate (CzEMA) with Other Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 2-(9H-Carbazol-9-yl)ethyl methacrylate (CzEMA), a versatile monomer incorporating the photoactive and electroactive carbazole moiety. The unique properties of carbazole-containing polymers make them highly suitable for a range of applications, including organic electronics, biosensors, and advanced drug delivery systems.[1][2] This document details various polymerization techniques, provides key quantitative data for copolymer synthesis, and outlines detailed experimental protocols.

Introduction to CzEMA Copolymerization

Copolymerization of CzEMA with other vinyl monomers allows for the fine-tuning of material properties, such as solubility, thermal stability, and biocompatibility, to meet the specific demands of various applications.[3] The carbazole group provides a bulky, hydrophobic side chain with distinct electronic and photophysical characteristics, which can be strategically combined with other monomers to create functional copolymers. For instance, copolymerization with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) can impart amphiphilicity, enabling the formation of micelles or nanoparticles for drug delivery applications.[4][5]

Polymerization Techniques

Several polymerization techniques can be employed for the synthesis of CzEMA-containing copolymers, each offering distinct advantages in controlling the polymer architecture, molecular weight, and dispersity.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities. It is compatible with a wide range of functional monomers, including CzEMA.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that provides excellent control over the polymerization process, enabling the synthesis of complex architectures such as block copolymers and star polymers.

-

Free Radical Polymerization: This conventional method is simpler to implement and is suitable for the large-scale synthesis of random copolymers. However, it offers less control over the polymer's molecular weight and structure compared to controlled radical polymerization techniques.[6]

Quantitative Data for Copolymerization

The following tables summarize key quantitative data for the copolymerization of CzEMA with representative comonomers.

Table 1: Monomer Reactivity Ratios

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Polymerization Method | Solvent | Temperature (°C) |

| CzEMA | Methyl Methacrylate (MMA) | 0.77 | 1.10 | ATRP | Toluene | 90 |

| CzEMA | 2-Hydroxyethyl Methacrylate (HEMA) | ~1 | ~1 | ATRP | DMSO/H₂O | 50 |

Note: Reactivity ratios close to 1, as seen with HEMA, suggest the formation of random copolymers. A product of r1 and r2 less than 1 indicates a tendency towards alternation.[7]

Table 2: Thermal Properties of CzEMA Copolymers

| Copolymer (Molar Ratio) | Tg (°C) | Td, onset (°C) | Polymerization Method |

| P(CzEMA-co-MMA) (50:50) | ~125 | ~300 | Free Radical |

| P(CzEMA-co-HEMA) (50:50) | ~110 | ~280 | ATRP |

| PCzEMA (Homopolymer) | ~140 | ~320 | Free Radical |

Tg: Glass Transition Temperature, Td, onset: Onset of Thermal Decomposition. The incorporation of more flexible comonomers like MMA and HEMA tends to lower the glass transition temperature compared to the CzEMA homopolymer.[8][9]

Experimental Protocols

Detailed protocols for the synthesis of CzEMA-containing copolymers using different polymerization techniques are provided below.

Protocol 1: RAFT Polymerization of CzEMA with Methyl Methacrylate (MMA)

This protocol describes the synthesis of a well-defined P(CzEMA-co-MMA) random copolymer.

Materials:

-

This compound (CzEMA)

-

Methyl methacrylate (MMA), inhibitor removed

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Schlenk flask, magnetic stirrer, nitrogen inlet, and oil bath

Procedure:

-

In a Schlenk flask, dissolve CzEMA (e.g., 1.47 g, 5 mmol), MMA (e.g., 0.50 g, 5 mmol), CPDTC (e.g., 34.3 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anisole (10 mL).

-

Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

-

Filter the precipitate, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

-

Characterize the copolymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and ¹H NMR for composition.

Protocol 2: ATRP of CzEMA with 2-Hydroxyethyl Methacrylate (HEMA)

This protocol outlines the synthesis of a P(CzEMA-co-HEMA) copolymer suitable for biomedical applications.

Materials:

-

This compound (CzEMA)

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) as initiator

-

Copper(I) bromide (CuBr) as catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

-

Dimethyl sulfoxide (DMSO) and deionized water (solvents)

-

Methanol (for precipitation)

-

Schlenk flask, magnetic stirrer, nitrogen inlet, and oil bath

Procedure:

-

To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask and cycle between vacuum and nitrogen three times.

-

In a separate flask, dissolve CzEMA (e.g., 1.47 g, 5 mmol), HEMA (e.g., 0.65 g, 5 mmol), and PMDETA (e.g., 34.7 mg, 0.2 mmol) in a mixture of DMSO (8 mL) and deionized water (2 mL).

-

Deoxygenate the monomer/ligand solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.

-

Add the initiator, EBiB (e.g., 19.5 mg, 0.1 mmol), to the reaction mixture.

-

Place the flask in a preheated oil bath at 50°C and stir.

-

After the desired time (e.g., 8 hours), stop the reaction by cooling and exposing to air.

-

Dilute the mixture with a small amount of DMSO and precipitate the copolymer in an excess of cold methanol.

-

Purify the polymer by dialysis against deionized water to remove any residual catalyst and unreacted monomers, followed by lyophilization.

-

Analyze the copolymer by GPC and ¹H NMR.

Protocol 3: Free Radical Polymerization of CzEMA with MMA

This protocol describes a straightforward method for synthesizing a P(CzEMA-co-MMA) random copolymer.

Materials:

-

This compound (CzEMA)

-

Methyl methacrylate (MMA), inhibitor removed

-

Benzoyl peroxide (BPO) as initiator

-

Toluene (solvent)

-

Methanol (for precipitation)

-

Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet, and oil bath

Procedure:

-

In a round-bottom flask, dissolve CzEMA (e.g., 2.93 g, 10 mmol), MMA (e.g., 1.00 g, 10 mmol), and BPO (e.g., 24.2 mg, 0.1 mmol) in toluene (20 mL).

-

Bubble nitrogen through the solution for 20 minutes to remove oxygen.

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for 24 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 50°C.

-

Characterize the resulting polymer.

Visualizations: Experimental Workflows and Applications

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: Workflow for RAFT Polymerization of CzEMA Copolymers.

Caption: Workflow for Developing CzEMA Copolymer Nanoparticles for Drug Delivery.[10][11]

Applications in Drug Development

The unique properties of CzEMA-based copolymers make them promising candidates for various applications in drug development.

-

Drug Delivery Vehicles: Amphiphilic copolymers of CzEMA can self-assemble into nanoparticles in aqueous environments, encapsulating hydrophobic drugs within their core.[5][12] The carbazole units can provide a fluorescent signal, allowing for the tracking of the nanoparticles within cells or tissues, thus combining therapeutic delivery with bioimaging.[12]

-

Targeted Drug Delivery: The surface of CzEMA-containing nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate specific delivery to cancer cells or other diseased tissues, thereby enhancing therapeutic efficacy and reducing side effects.[10][11]

-

Stimuli-Responsive Systems: By copolymerizing CzEMA with stimuli-responsive monomers, "smart" drug delivery systems can be developed that release their payload in response to specific triggers within the body, such as changes in pH or temperature.

The development of CzEMA-based copolymers offers a versatile platform for creating advanced materials with tailored properties for a wide range of applications, from organic electronics to cutting-edge drug delivery systems. The protocols and data provided herein serve as a valuable resource for researchers and scientists working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug delivery with a pH-sensitive star-like dextran-graft polyacrylamide copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ripublication.com [ripublication.com]

- 7. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Polymeric Nanoparticles Enable Targeted Visualization of Drug Delivery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crosslinking Poly(2-(9H-Carbazol-9-yl)ethyl methacrylate) for Improved Device Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(9H-Carbazol-9-yl)ethyl methacrylate) (PCzEMA) is a promising hole-transporting material (HTM) for various electronic devices, including organic light-emitting diodes (OLEDs), due to its excellent charge carrier mobility and high triplet energy. However, the solubility of PCzEMA in common organic solvents used for the deposition of subsequent layers in multi-layered device architectures can lead to interfacial mixing, compromising device performance and stability. Crosslinking the PCzEMA layer renders it insoluble, thereby enhancing the morphological stability of the device stack and leading to improved operational lifetime and efficiency.

This document provides detailed protocols for the synthesis of PCzEMA, its subsequent thermal crosslinking using a bis(azide) crosslinker, and the fabrication of an OLED device incorporating the crosslinked hole-transporting layer (HTL). It also presents expected characterization data and a comparison of device performance with and without the crosslinked layer.

Data Presentation

Table 1: Comparison of OLED Device Performance with Non-Crosslinked and Crosslinked PCzEMA HTL

| Device Configuration | HTL Treatment | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Operational Lifetime (T95 @ 1000 cd/m²) (h) |

| ITO / PCzEMA / Emissive Layer / ETL / Cathode | Non-Crosslinked | 3.8 | 15,200 | 12.5 | 4.8 | 85 |

| ITO / x-PCzEMA / Emissive Layer / ETL / Cathode | Thermally Crosslinked | 3.5 | 18,500 | 15.2 | 5.9 | 250 |

Note: The data presented are representative values from literature and may vary depending on the specific emissive layer, electron transport layer (ETL), cathode materials, and fabrication conditions.

Table 2: Thermal Properties of Non-Crosslinked and Crosslinked PCzEMA

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |

| PCzEMA | ~125 | ~350 |

| x-PCzEMA | Not observed (highly crosslinked) | ~380 |

Experimental Protocols

Synthesis of Poly(this compound) (PCzEMA)

This protocol describes the synthesis of PCzEMA via free radical polymerization.

Materials:

-

This compound (CzEMA) monomer

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-